
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is a complex organic compound known for its unique structural properties. This compound features a fluoranthene core substituted with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, materials science, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene typically involves multi-step organic reactions. The initial step often includes the preparation of the fluoranthene core, followed by the introduction of the 2,3-dihydro-1H-inden-5-yl group and the phenyl groups through various substitution reactions. Common reagents used in these reactions include halogenated fluoranthenes, Grignard reagents, and palladium catalysts. The reaction conditions usually involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated fluoranthene derivatives.
Applications De Recherche Scientifique
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
- 3-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-5-amine
Uniqueness
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene is unique due to its combination of a fluoranthene core with a 2,3-dihydro-1H-inden-5-yl group and three phenyl groups This unique structure imparts specific chemical and physical properties, making it distinct from other similar compounds
Propriétés
Numéro CAS |
28622-12-0 |
|---|---|
Formule moléculaire |
C43H30 |
Poids moléculaire |
546.7 g/mol |
Nom IUPAC |
8-(2,3-dihydro-1H-inden-5-yl)-7,9,10-triphenylfluoranthene |
InChI |
InChI=1S/C43H30/c1-4-13-30(14-5-1)38-39(31-15-6-2-7-16-31)42-35-23-11-20-29-21-12-24-36(37(29)35)43(42)40(32-17-8-3-9-18-32)41(38)34-26-25-28-19-10-22-33(28)27-34/h1-9,11-18,20-21,23-27H,10,19,22H2 |
Clé InChI |
IDHDWOFNYRIRDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C=C(C=C2)C3=C(C4=C(C5=CC=CC6=C5C4=CC=C6)C(=C3C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


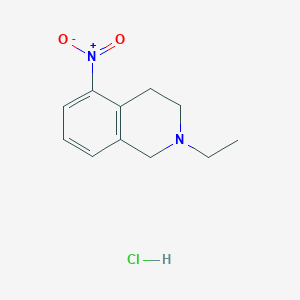
![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![Dimethyl 2-[[3-benzylsulfanyl-2-(butanoylamino)propanoyl]amino]pentanedioate](/img/structure/B14006376.png)

![N,N-Bis(2-chloroethyl)-4-[(E)-({3-chloro-4-[2-(phenoxymethyl)-1,3-thiazol-4-yl]phenyl}imino)methyl]-3-methylaniline](/img/structure/B14006387.png)
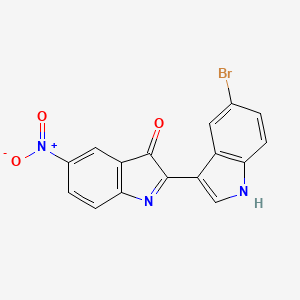
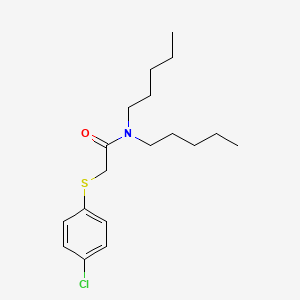
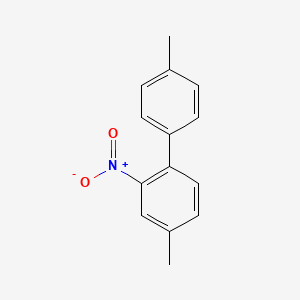
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)
![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
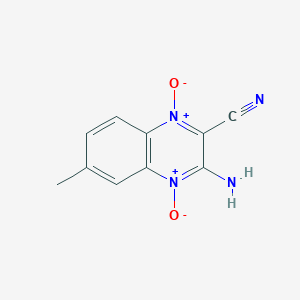
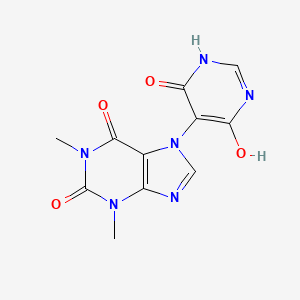
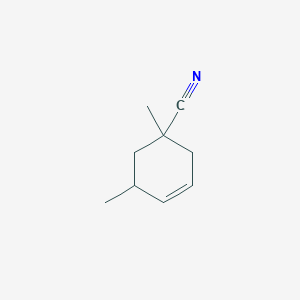
amino}benzoyl)amino]pentanedioic acid](/img/structure/B14006442.png)
